molecular formula C16H20N2O3 B5292492 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B5292492
M. Wt: 288.34 g/mol
InChI Key: QXLMIQHNNNGYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to study the biochemical and physiological effects on the central nervous system.

Mechanism of Action

1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist, which means that it blocks the action of glutamate at the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor, this compound can prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to improve learning and memory in animal models, as well as to have neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method. This compound is also relatively easy to work with and has been extensively studied, which means that there is a large body of literature available on its effects. However, one limitation of using this compound is that it can be expensive to purchase, which may make it difficult for some researchers to use.

Future Directions

There are many potential future directions for research involving 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-methylbenzylamine with 4-morpholinecarboxylic acid. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the central nervous system. It is commonly used as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist and has been shown to have neuroprotective effects. This compound has been used in studies to investigate the role of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptors in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-2-4-13(5-3-12)11-18-15(19)10-14(16(18)20)17-6-8-21-9-7-17/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMIQHNNNGYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

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